molecular formula C12H17Cl B14310230 2-tert-Butyl-5-chloro-1,3-dimethylbenzene CAS No. 116384-66-8

2-tert-Butyl-5-chloro-1,3-dimethylbenzene

Cat. No.: B14310230
CAS No.: 116384-66-8
M. Wt: 196.71 g/mol
InChI Key: JYQTWYUHXPGTMI-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-chloro-1,3-dimethylbenzene is an organic compound with the molecular formula C12H17Cl. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a chlorine atom, and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-chloro-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-tert-butyl-1,3-dimethylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-chloro-1,3-dimethylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The compound can be reduced under specific conditions to remove the chlorine atom or reduce other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the chlorine atom with other functional groups.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methyl groups.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed for reduction reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atom.

    Oxidation: Carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Dechlorinated products or reduced functional groups.

Scientific Research Applications

2-tert-Butyl-5-chloro-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-chloro-1,3-dimethylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The tert-butyl and methyl groups can influence the reactivity and stability of the compound through steric and electronic effects .

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl-3,5-dimethylbenzene: Similar structure but lacks the chlorine atom.

    2-Bromo-5-tert-butyl-1,3-dimethylbenzene: Similar structure with a bromine atom instead of chlorine.

    4-tert-Butyl-2,6-dimethylbenzene: Different substitution pattern on the benzene ring.

Uniqueness

2-tert-Butyl-5-chloro-1,3-dimethylbenzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and physical properties. The presence of the chlorine atom provides distinct reactivity compared to its analogs with different halogens or without halogen substitution .

Properties

CAS No.

116384-66-8

Molecular Formula

C12H17Cl

Molecular Weight

196.71 g/mol

IUPAC Name

2-tert-butyl-5-chloro-1,3-dimethylbenzene

InChI

InChI=1S/C12H17Cl/c1-8-6-10(13)7-9(2)11(8)12(3,4)5/h6-7H,1-5H3

InChI Key

JYQTWYUHXPGTMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(C)(C)C)C)Cl

Origin of Product

United States

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